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Compound of Interest

Compound Name: 4-Fluorobenzamide

Cat. No.: B1200420 Get Quote

CAS Number: 824-75-9

This technical guide provides an in-depth overview of 4-Fluorobenzamide, a versatile building

block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and

professionals in drug development, offering detailed information on its properties, synthesis,

and applications.

Core Properties of 4-Fluorobenzamide
4-Fluorobenzamide is a white to off-white crystalline powder. Its chemical structure consists of

a benzamide core with a fluorine atom substituted at the para position of the benzene ring. This

fluorine substitution imparts unique physicochemical properties that are highly valuable in the

design of bioactive molecules.

Physicochemical and Pharmacokinetic Data
The key properties of 4-Fluorobenzamide are summarized in the table below, providing a

ready reference for experimental design and computational modeling.
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Property Value Reference

CAS Number 824-75-9 [1]

Molecular Formula C₇H₆FNO [1]

Molecular Weight 139.13 g/mol [1]

Melting Point 154-157 °C

Boiling Point 253.1 ± 23.0 °C at 760 mmHg

Density 1.2099 g/cm³ (estimate)

Appearance White to light beige powder

Solubility
Information not readily

available

pKa 15.93 ± 0.50 (Predicted)

Synthesis of 4-Fluorobenzamide: Experimental
Protocols
Two primary and reliable methods for the synthesis of 4-Fluorobenzamide are detailed below.

These protocols are based on established chemical transformations and are suitable for

laboratory-scale preparation.

Protocol 1: Synthesis from 4-Fluorobenzoyl Chloride
This method involves the amination of 4-fluorobenzoyl chloride. It is a straightforward and

efficient route for producing 4-Fluorobenzamide.

Materials:

4-Fluorobenzoyl chloride

Aqueous ammonia (concentrated)

Dichloromethane (DCM) or other suitable organic solvent
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Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in an appropriate organic solvent such as

dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add concentrated aqueous ammonia (a slight excess) to the stirred solution. The

reaction is exothermic, so maintain the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude

4-Fluorobenzamide.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to afford a white crystalline solid.

Protocol 2: Synthesis from 4-Fluorobenzoic Acid
This protocol involves the conversion of 4-fluorobenzoic acid to its acid chloride, followed by

amination.

Materials:
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4-Fluorobenzoic acid

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Anhydrous dichloromethane (DCM) or other suitable inert solvent

Ammonia gas or a solution of ammonia in an organic solvent

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-

fluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

Add a catalytic amount of anhydrous DMF.

Slowly add thionyl chloride (1.1-1.5 equivalents) or oxalyl chloride to the suspension at room

temperature.

Stir the mixture at room temperature or gently reflux until the reaction is complete (cessation

of gas evolution and dissolution of the solid).

Remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced

pressure to obtain the crude 4-fluorobenzoyl chloride.

Dissolve the crude acid chloride in an anhydrous inert solvent like dichloromethane.

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of

ammonia in a suitable solvent until the reaction is complete.

Work-up the reaction mixture as described in Protocol 1 to isolate and purify the 4-
Fluorobenzamide.

Applications in Drug Discovery and Development
4-Fluorobenzamide is a crucial intermediate in the synthesis of a wide range of

pharmacologically active compounds. The presence of the fluorine atom can enhance
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metabolic stability, binding affinity, and bioavailability of the final drug molecule.

Role as a Precursor for Enzyme Inhibitors
4-Fluorobenzamide serves as a key building block for the development of various enzyme

inhibitors, which are critical in treating numerous diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: These inhibitors are at the forefront of

cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms.[2] 4-
Fluorobenzamide is a common moiety in the chemical structures of several PARP

inhibitors.

Cholinesterase Inhibitors: Derivatives of 4-fluorobenzamide have been synthesized and

evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes

implicated in the progression of Alzheimer's disease.[3][4]

Cyclooxygenase-2 (COX-2) Inhibitors: Selective COX-2 inhibitors are a class of non-steroidal

anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. 4-
Fluorobenzamide has been incorporated into novel COX-2 inhibitors.[5][6]

The general synthetic workflow for utilizing 4-Fluorobenzamide in the development of these

inhibitors is depicted below.
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General Synthetic Workflow for Enzyme Inhibitors

4-Fluorobenzamide
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Intermediate Compound
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Caption: General workflow for synthesizing enzyme inhibitors from 4-Fluorobenzamide.

Mechanism of Action: PARP Inhibition in DNA Repair
One of the most significant applications of 4-Fluorobenzamide-derived compounds is in the

field of oncology as PARP inhibitors. These inhibitors exploit the concept of synthetic lethality in

cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations. The

following diagram illustrates the role of PARP in DNA single-strand break repair and how its

inhibition leads to cell death in cancer cells with homologous recombination deficiency.
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Mechanism of PARP Inhibition in Cancer Therapy
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Caption: Role of PARP inhibitors in inducing synthetic lethality in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1200420?utm_src=pdf-body-img
https://www.benchchem.com/product/b1200420?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorobenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in
vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression -
PMC [pmc.ncbi.nlm.nih.gov]

3. Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-
tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. New benzamide derivatives and their nicotinamide/cinnamamide analogs as
cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-
formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [4-Fluorobenzamide: A Comprehensive Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200420#4-fluorobenzamide-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10061341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10061341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10061341/
https://pubmed.ncbi.nlm.nih.gov/23154886/
https://pubmed.ncbi.nlm.nih.gov/23154886/
https://pubmed.ncbi.nlm.nih.gov/23154886/
https://pubmed.ncbi.nlm.nih.gov/34165688/
https://pubmed.ncbi.nlm.nih.gov/34165688/
https://www.researchgate.net/publication/353761391_Design_and_Synthesis_of_Novel_4-Fluorobenzamide-based_Derivatives_as_Promising_Anti-inflammatory_and_Analgesic_Agents_with_an_Enhanced_Gastric_Tolerability_and_COX-inhibitory_Activity
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra06295g
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra06295g
https://www.benchchem.com/product/b1200420#4-fluorobenzamide-cas-number-and-properties
https://www.benchchem.com/product/b1200420#4-fluorobenzamide-cas-number-and-properties
https://www.benchchem.com/product/b1200420#4-fluorobenzamide-cas-number-and-properties
https://www.benchchem.com/product/b1200420#4-fluorobenzamide-cas-number-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1200420?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

